SB 612111-d4 Hydrochloride
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Overview
Description
SB 612111-d4 Hydrochloride is a potent antagonist of the nociceptin receptor ORL-1. It binds to ORL-1 with high affinity (Ki = 0.33 nM) but has very low affinity for classic opioid receptors. The compound antagonizes the anti-morphine effects of nociceptin and blocks nociceptin-induced thermal hyperalgesia .
Preparation Methods
The synthetic route for SB 612111-d4 Hydrochloride involves several steps. The compound is synthesized by reacting (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
SB 612111-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the piperidinyl and benzocyclohepten moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB 612111-d4 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving nociceptin receptor antagonists.
Biology: The compound is used to study the biological pathways involving the nociceptin receptor and its role in pain modulation.
Medicine: It has potential therapeutic applications in the treatment of pain and hyperalgesia.
Mechanism of Action
SB 612111-d4 Hydrochloride exerts its effects by binding to the nociceptin receptor ORL-1 with high affinity. This binding prevents nociceptin from activating the receptor, thereby blocking its effects. The molecular targets involved include the nociceptin receptor and associated signaling pathways. The compound’s antagonistic action on the nociceptin receptor leads to the inhibition of nociceptin-induced thermal hyperalgesia .
Comparison with Similar Compounds
SB 612111-d4 Hydrochloride is unique in its high affinity for the nociceptin receptor and low affinity for classic opioid receptors. Similar compounds include:
J-113397: Another nociceptin receptor antagonist but less potent than this compound.
Ro 65-6570 Hydrochloride: A compound with similar receptor affinity but different pharmacological properties.
Naltriben Methanesulfonate Hydrate: An antagonist with broader receptor affinity
This compound stands out due to its selectivity and potency, making it a valuable tool in nociceptin receptor research and potential therapeutic applications.
Properties
CAS No. |
1346603-08-4 |
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Molecular Formula |
C₂₄H₂₆D₄Cl₃NO |
Molecular Weight |
458.88 |
Synonyms |
(5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-(piperidinyl-d4)]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol Hydrochloride; (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)(piperidin-1-yl-d4)]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol Hydro |
Origin of Product |
United States |
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